Cas no 61190-48-5 (4H,5H,6H,7H,8H-furo3,2-cazepin-4-one)

4H,5H,6H,7H,8H-furo3,2-cazepin-4-one 化学的及び物理的性質
名前と識別子
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- 4H-Furo[3,2-c]azepin-4-one, 5,6,7,8-tetrahydro-
- 5,6,7,8-TETRAHYDRO-4H-FURO[3,2-C]AZEPIN-4-ONE
- 5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one
- 4H,5H,6H,7H,8H-furo3,2-cazepin-4-one
- 3R-1315
- 4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one
- D86986
- EN300-761387
- DTXSID60404186
- MFCD02187081
- Z1198159924
- F2147-2080
- 61190-48-5
- AKOS006276590
- 5H,6H,7H,8H-FURO[3,2-C]AZEPIN-4-ONE
-
- MDL: MFCD02187081
- インチ: InChI=1S/C8H9NO2/c10-8-6-3-5-11-7(6)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10)
- InChIKey: FZCXAFBKFNEFCQ-UHFFFAOYSA-N
- SMILES: O=C1C=2C=COC2CCCN1
計算された属性
- 精确分子量: 151.06337
- 同位素质量: 151.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- XLogP3: 0.7
じっけんとくせい
- PSA: 42.24
4H,5H,6H,7H,8H-furo3,2-cazepin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-761387-1.0g |
4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one |
61190-48-5 | 95.0% | 1.0g |
$828.0 | 2025-02-24 | |
Enamine | EN300-761387-10.0g |
4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one |
61190-48-5 | 95.0% | 10.0g |
$3561.0 | 2025-02-24 | |
Life Chemicals | F2147-2080-2.5g |
4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one |
61190-48-5 | 95% | 2.5g |
$1374.0 | 2023-09-06 | |
abcr | AB297105-100 mg |
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one; . |
61190-48-5 | 100 mg |
€221.50 | 2023-07-20 | ||
Life Chemicals | F2147-2080-10g |
4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one |
61190-48-5 | 95% | 10g |
$2885.0 | 2023-09-06 | |
Chemenu | CM540918-100mg |
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one |
61190-48-5 | 97% | 100mg |
$300 | 2023-02-02 | |
Chemenu | CM540918-1g |
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one |
61190-48-5 | 97% | 1g |
$1298 | 2023-02-02 | |
1PlusChem | 1P018HRV-50mg |
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one |
61190-48-5 | 95% | 50mg |
$250.00 | 2025-03-16 | |
A2B Chem LLC | AU75099-1g |
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one |
61190-48-5 | 95% | 1g |
$907.00 | 2024-04-19 | |
Aaron | AR018I07-10g |
5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one |
61190-48-5 | 95% | 10g |
$4922.00 | 2023-12-13 |
4H,5H,6H,7H,8H-furo3,2-cazepin-4-one 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
4H,5H,6H,7H,8H-furo3,2-cazepin-4-oneに関する追加情報
4H-Furo[3,2-c]azepin-4-one, 5,6,7,8-tetrahydro - A Comprehensive Overview
The compound 4H-Furo[3,2-c]azepin-4-one, 5,6,7,8-tetrahydro, identified by the CAS number 61190-48-5, is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and biological activities. The molecule's structure consists of a fused bicyclic system combining a furan ring and an azepine ring, with a ketone group at the 4-position. This combination gives rise to its distinctive name and functional properties.
Recent studies have highlighted the importance of 4H-Furo[3,2-c]azepin-4-one in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development due to its ability to interact with various biological targets. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory processes. This finding suggests that it could be a promising candidate for anti-inflammatory drug design.
In addition to its pharmacological applications, 5,6,7,8-tetrahydro-4H-Furo[3,2-c]azepin-4-one has also been investigated for its role in organic synthesis. Its unique bicyclic structure makes it an attractive building block for constructing more complex molecules. Chemists have developed novel synthetic routes to prepare this compound efficiently, leveraging advanced catalytic methods and green chemistry principles. These advancements not only enhance the accessibility of the compound but also contribute to sustainable chemical practices.
The structural features of CAS 61190-48-5 play a crucial role in its reactivity and functionality. The presence of the ketone group at the 4-position introduces electrophilic character to the molecule, making it susceptible to nucleophilic attacks. This property has been exploited in various organic transformations, such as Michael additions and conjugate reductions. Moreover, the fused ring system provides rigidity to the molecule, which is essential for maintaining specific conformational requirements in biological interactions.
From an analytical standpoint, modern techniques like NMR spectroscopy and X-ray crystallography have been employed to elucidate the exact structure and conformation of 4H-Furo[3,2-c]azepin-4-one. These studies have provided valuable insights into its spatial arrangement and intermolecular interactions. Such detailed structural information is critical for understanding its behavior in different chemical environments and for designing analogs with improved properties.
In conclusion, 4H-Furo[3,2-c]azepin-4-one, CAS number 61190-48-5, is a versatile compound with significant potential in both medicinal chemistry and organic synthesis. Its unique structure and functional groups make it an intriguing subject for further research. As new findings emerge from ongoing studies, this compound is likely to find even more applications across diverse scientific disciplines.
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